4-Methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
4-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is a nitrogen heterocycle known for its presence in a variety of pharmacologically active compounds. The tetrahydroquinoline core is a common structural feature in many natural products and has been the subject of extensive research due to its relevance in medicinal chemistry .
Synthesis Analysis
The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives has been achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives with high cis selectivity . Another method utilizes a molecular iodine-catalyzed domino reaction of anilines with cyclic enol ethers, which may proceed through an aza-Diels–Alder process . Additionally, a one-pot three-component imino Diels–Alder reaction catalyzed by Cu(OTf)2 has been used for the synthesis of 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives has been characterized using various techniques. For instance, the X-ray powder diffraction pattern of a 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivative revealed that it crystallizes in an orthorhombic system with specific unit-cell parameters . The stereochemistry of tetrahydroquinolines has also been explored, with the synthesis of derivatives containing two quaternary stereogenic centers, achieving excellent enantiomeric excess and diastereomeric ratios .
Chemical Reactions Analysis
The chemical reactivity of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives includes the ability to undergo various transformations. For example, the chirality at the quaternary C4 atom of 4-aminotetrahydroquinoline products can undergo stereoselective inversion, allowing for further functionalization with a range of nucleophiles . Additionally, the synthesis of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids and their subsequent transformations into enantiomerically pure 1-substituted tetrahydroisoquinolines demonstrate the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's conformational preferences, as evidenced by the intramolecular weak hydrogen bond observed in 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives . The diastereoselective synthesis of tetrahydroquinoline-4-carboxylic esters also highlights the influence of stereochemistry on the physical properties of these compounds .
Scientific Research Applications
Neurological Research
4-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives have been studied in the context of neurological diseases. Notably, compounds like 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-TQ) were identified in human brains, with TIQ levels markedly increased in parkinsonian brains, suggesting a potential role as an endogenous neurotoxin in Parkinson's disease (Niwa et al., 1987).
Pharmaceutical and Agrochemical Synthesis
Tetrahydroquinolines, including 4-Methyl-1,2,3,4-tetrahydroquinoline, are key structural elements in many natural products and have broad commercial applications. Their presence in optically pure forms is necessary in the synthesis of bioactive alkaloids and antibacterial drugs (Wang et al., 2009). They also have significant roles in therapeutics, including anticancer and central nervous system (CNS) activities, and are explored for their potential in infectious diseases like malaria and HIV (Singh & Shah, 2017).
Chemical Analysis and Synthesis
The mass spectra and structural analysis of tetrahydroquinolines, including 4-Methyl-1,2,3,4-tetrahydroquinoline, have been studied for understanding their chemical properties and fragmentation mechanisms (Draper & Maclean, 1968). Advances in their synthesis and application in medicinal chemistry and dye industries have been reviewed, highlighting the development of atom-economic methods and enantiomerically pure derivatives (Guobao, 2012).
Antifungal Properties
Some derivatives of 4-Methyl-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their antifungal properties, demonstrating effectiveness against certain fungi (Bohórquez et al., 2015).
Antibiotic Research
A derivative of 4-Methyl-1,2,3,4-tetrahydroquinoline, known as helquinoline, was identified as a new antibiotic with activity against bacteria and fungi (Asolkar et al., 2004).
Crystallography
Studies in crystallography have focused on the structure of substituted tetrahydroquinolines, including 4-Methyl derivatives, to understand their molecular configurations (Albov et al., 2004).
Organic Analysis
In organic analysis, 1-methyl-1,2,3,4-tetrahydroquinoline has been proposed as a solvent for determining active hydrogen in highly insoluble organic compounds (Perold & Snyman, 1958).
Catalysis
Research has also explored the use of 2-methyl-1,2,3,4-tetrahydroquinoline in catalysis, particularly in reversible dehydrogenation-hydrogenation processes, which can be potentially used in hydrogen-storage systems (Manas et al., 2015).
Medicinal Chemistry
4-Methyl-1,2,3,4-tetrahydroquinoline derivatives have been identified as important in medicinal chemistry for their pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties (Sabale et al., 2013).
Pesticidal Activity
Some tetrahydroquinoline derivatives exhibit pesticidal activities, particularly as fungicides, highlighting their potential in agricultural applications (Kuznetsov et al., 1995).
Safety And Hazards
Future Directions
The future directions in the research of 4-Methyl-1,2,3,4-tetrahydroquinoline could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .
properties
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZWCYNCDWCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864885 | |
Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
19343-78-3 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19343-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-4-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019343783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-4-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAHYDRO-4-METHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCF8IC3A94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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